molecular formula C10H18N2O B1368935 Cyclopentyl(piperazin-1-yl)methanone CAS No. 64579-56-2

Cyclopentyl(piperazin-1-yl)methanone

Cat. No.: B1368935
CAS No.: 64579-56-2
M. Wt: 182.26 g/mol
InChI Key: CJQGSTFFFNJNMC-UHFFFAOYSA-N
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Description

Cyclopentyl(piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclopentyl(piperazin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a piperazine ring, which is linked to a carbonyl group. Its molecular formula is C12H16N2OC_{12}H_{16}N_2O, and it has a molecular weight of approximately 204.27 g/mol. The compound's unique structure allows it to interact with various biological targets, influencing several biochemical pathways.

Target Enzymes and Receptors

The primary targets for this compound include:

  • Cyclin-Dependent Kinase 4 (CDK4) : Inhibition of CDK4 disrupts the cell cycle, particularly the transition from the G1 phase to the S phase, leading to cell cycle arrest and apoptosis in tumor cells.
  • AMPK-Related Kinase 5 (ARK5) : This kinase is involved in energy metabolism; inhibition can lead to altered cellular energy states and apoptosis.

Mode of Action

This compound acts as a multikinase inhibitor , demonstrating potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases. This inhibition results in:

  • Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Modulation of Neurotransmitter Activity : Preliminary studies indicate that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. It has been investigated for its ability to inhibit the growth of various cancer cell lines, including:

Cancer Type Cell Line IC50 Value (µM) Mechanism
Breast CancerMCF-75.56Cell cycle arrest via CDK4 inhibition
LeukemiaK562>100No significant activity observed
Multiple MyelomaRPMI822611.79Induction of apoptosis

Studies have indicated that the compound can reduce cell viability and induce apoptosis in these cancer types, making it a candidate for further development in cancer therapies .

Neurological Disorders

In addition to its anticancer effects, this compound has been studied for its potential applications in treating neurological disorders. Its ability to modulate neurotransmitter activity suggests that it may have therapeutic effects on conditions such as depression and anxiety. Further research is needed to elucidate its precise mechanisms within the central nervous system.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Activity : A study reported that compounds structurally related to this compound exhibited varying degrees of antitumor activity against the MCF-7 breast cancer cell line, with IC50 values indicating significant potency .
  • Mechanistic Insights : Research highlighted that the compound's mechanism involves not only direct inhibition of kinases but also secondary effects on cellular signaling pathways related to apoptosis and cell proliferation .
  • Comparative Studies : Comparisons with other piperazine derivatives revealed that while many share structural similarities, this compound's unique combination of functional groups confers distinct biological activities not found in other compounds.

Properties

IUPAC Name

cyclopentyl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQGSTFFFNJNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573520
Record name Cyclopentyl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64579-56-2
Record name Cyclopentyl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopentanecarbonylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperazine hexahydrate (8.55 g, 44.0 mmol) was dissolved in absolute ethanol (50 ml) and then refluxed for 10 min. Cyclopentanecarbonyl chloride (5.83 g, 44 mmol) was added dropwise at 65° C. and the reaction mixture was refluxed for 30 min and then stirred at room temperature for 18 h. The reaction mixture was cooled, filtered and the filtrate was concentrated in vacuo to give ˜20 ml of solution. The concentrate was cooled and then filtered again. Ethanolic hydrogen chloride was added to the mother liquor, and the reaction mixture was concentrated to give a white solid, which was dissolved in water (15 ml). The solution was basified to pH 14 and the product was extracted with dichloromethane (7×50 ml). The extracts were dried, (Na2SO4) and concentrated to give the title compound as a yellowish residue, which was distilled to give the product (1.28 g, 7.0 mmol, 16%)
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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